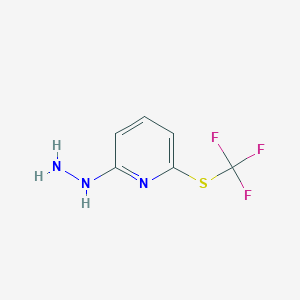
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine typically involves the introduction of the trifluoromethylsulfanyl group to the pyridine ring followed by the attachment of the hydrazine group. One common method involves the reaction of 6-trifluoromethylsulfanyl-pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions may yield simpler hydrazine derivatives or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfanyl-pyridine oxides, while substitution reactions can produce a variety of alkyl or acyl hydrazine derivatives.
科学的研究の応用
(6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazine and trifluoromethylsulfanyl groups. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-Bromopyridine-2-carbonitrile
- 4,4-Difluoropiperidine
- 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
Uniqueness
(6-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is unique due to the presence of both the trifluoromethylsulfanyl and hydrazine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H6F3N3S |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
[6-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-3-1-2-4(11-5)12-10/h1-3H,10H2,(H,11,12) |
InChIキー |
INOWFWFLFMURBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)
![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
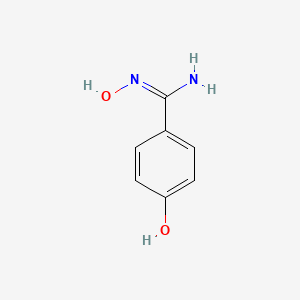
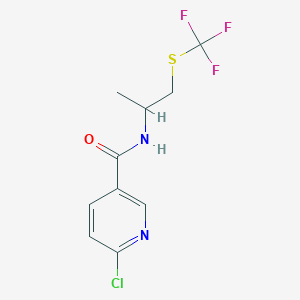
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
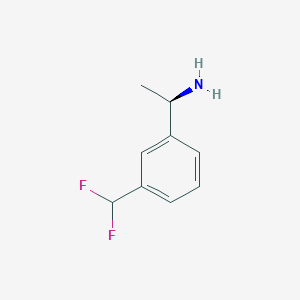
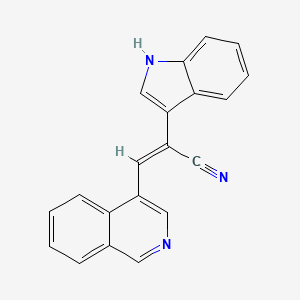
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
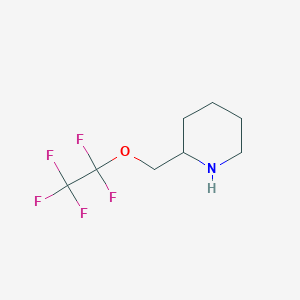
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)



